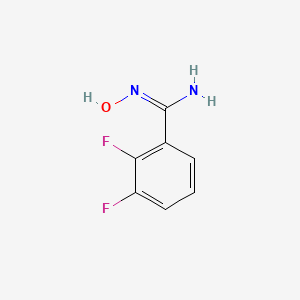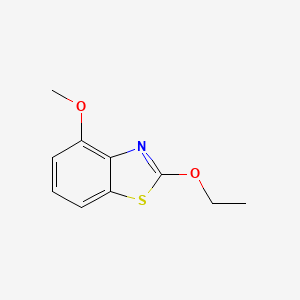![molecular formula C8H14OS2 B13788919 6,10-Dithiaspiro[4.5]decan-1-ol CAS No. 70067-95-7](/img/structure/B13788919.png)
6,10-Dithiaspiro[4.5]decan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,10-Dithiaspiro[45]decan-1-ol is a heterocyclic organic compound with the molecular formula C₈H₁₄OS₂ This compound features a unique spiro structure, which includes two sulfur atoms and an alcohol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,10-Dithiaspiro[4.5]decan-1-ol typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of 1,4-dithiane with an appropriate aldehyde or ketone, followed by cyclization and reduction steps. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as lithium aluminum hydride (LiAlH₄) for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
6,10-Dithiaspiro[4.5]decan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfur atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted compounds with different functional groups .
Scientific Research Applications
6,10-Dithiaspiro[4.5]decan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,10-Dithiaspiro[4.5]decan-1-ol involves its interaction with specific molecular targets. The sulfur atoms in the spiro structure can form strong bonds with metal ions, making it useful in coordination chemistry. Additionally, the alcohol group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxa-6,10-dithiaspiro[4.5]decan-1-ol
- 3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol
- 1-Phenyl-2-oxa-6,10-dithiaspiro[4.5]decan-3-ol
Uniqueness
6,10-Dithiaspiro[4.5]decan-1-ol is unique due to its specific spiro structure, which imparts distinct chemical properties and reactivity. The presence of two sulfur atoms and an alcohol group allows for diverse chemical transformations and applications that may not be possible with similar compounds .
Properties
CAS No. |
70067-95-7 |
|---|---|
Molecular Formula |
C8H14OS2 |
Molecular Weight |
190.3 g/mol |
IUPAC Name |
6,10-dithiaspiro[4.5]decan-4-ol |
InChI |
InChI=1S/C8H14OS2/c9-7-3-1-4-8(7)10-5-2-6-11-8/h7,9H,1-6H2 |
InChI Key |
LWKYSKQPOIDPSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(C1)SCCCS2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-Bromo-alpha-[[tert-butylamino]methyl]-7-ethylbenzofuran-2-methanol](/img/structure/B13788862.png)
![[2-Heptadecyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl]methyl stearate](/img/structure/B13788871.png)



![(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine](/img/structure/B13788900.png)

![8-(1-benzofuran-2-yl)-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,6-naphthyridine-2-carboxamide](/img/structure/B13788913.png)
